5-Bromo-6-methylindoline
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Overview
Description
5-Bromo-6-methylindoline is a brominated derivative of indoline, a heterocyclic organic compound. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylindoline typically involves the bromination of 6-methylindoline. One common method is the electrophilic aromatic substitution reaction, where 6-methylindoline is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methylindoline.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium azide or sodium hydroxide are employed for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: 6-Methylindoline.
Substitution: Derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
5-Bromo-6-methylindoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoline ring structure allow the compound to bind to various biological receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline: Lacks the methyl group at the 6th position, resulting in different chemical properties.
6-Methylindoline: Lacks the bromine atom at the 5th position, affecting its reactivity and biological activity.
5-Chloro-6-methylindoline: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness
5-Bromo-6-methylindoline is unique due to the combined presence of both bromine and methyl substituents on the indoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-6-methyl-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPJDSRETDDXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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